5-羟基-3-苯基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

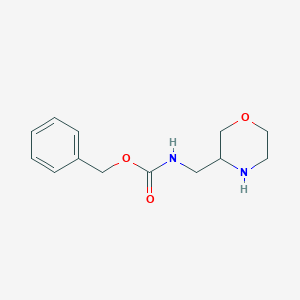

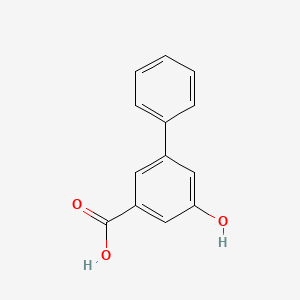

5-Hydroxy-3-phenylbenzoic acid, also known by its CAS Number 35489-88-4, is a chemical compound with a molecular weight of 214.22 . It is also known by its IUPAC name 5-hydroxy [1,1’-biphenyl]-3-carboxylic acid . It has been used in biological studies for the preparation and identification of hydroxybenzoic acids as lactate receptor agonists and antilipolytics .

Synthesis Analysis

The synthesis of 5-Hydroxy-3-phenylbenzoic acid involves two synthesis methods . One of the methods involves a reaction with iodine in dimethyl sulfoxide at 60 degrees Celsius for 24 hours .Molecular Structure Analysis

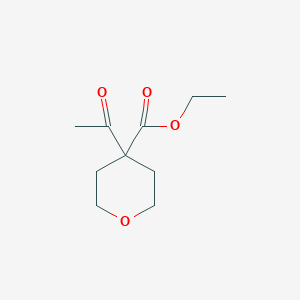

The molecular formula of 5-Hydroxy-3-phenylbenzoic acid is C13H10O3 . The InChI code is 1S/C13H10O3/c14-12-7-10 (6-11 (8-12)13 (15)16)9-4-2-1-3-5-9/h1-8,14H, (H,15,16) and the InChI key is YALBISYENZHRMZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Hydroxy-3-phenylbenzoic acid is a white to off-white solid . It has a melting point of 226 - 229°C . It is slightly soluble in acetonitrile and DMSO .科学研究应用

Pharmaceuticals: Antioxidant Applications

5-Hydroxy-3-phenylbenzoic acid, like many phenolic acids, exhibits significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases. In pharmaceutical research, this compound could be investigated for its potential to protect against oxidative damage in cells, which is a crucial aspect of preventing age-related diseases and promoting longevity .

Cosmetic Industry: Skin Care

Due to its antioxidant properties, 5-Hydroxy-3-phenylbenzoic acid may also find applications in the cosmetic industry, particularly in skin care products. Antioxidants are known to combat skin aging by protecting the skin from damage caused by UV radiation and pollution. This compound could be incorporated into formulations aimed at reducing wrinkles, fine lines, and improving overall skin health .

Food Industry: Preservative

In the food industry, the antimicrobial and antioxidant characteristics of phenolic acids can be harnessed as natural preservatives. 5-Hydroxy-3-phenylbenzoic acid could be used to extend the shelf life of perishable products by inhibiting the growth of bacteria and fungi, as well as by preventing oxidation of food components .

Agriculture: Plant Growth Regulator

Research in agriculture could explore the use of 5-Hydroxy-3-phenylbenzoic acid as a plant growth regulator. Phenolic acids play a role in plant growth and development, and this compound could potentially be used to enhance crop yield, improve plant health, and increase resistance to environmental stressors .

Environmental Science: Biodegradation

The biodegradation of phenolic compounds is an area of interest in environmental science. 5-Hydroxy-3-phenylbenzoic acid could be studied for its biodegradability and potential role in the natural attenuation of contaminated sites, contributing to environmental remediation efforts .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 5-Hydroxy-3-phenylbenzoic acid can serve as a standard in chromatographic analyses due to its well-defined structure and properties. It could be used to calibrate equipment and validate methods for the detection and quantification of similar compounds in various samples .

Material Science: Synthesis of Polymers

The chemical structure of 5-Hydroxy-3-phenylbenzoic acid allows it to participate in the synthesis of polymers. Its phenolic hydroxyl group can react with other monomers to form polymers with specific properties, which could be useful in creating new materials for industrial applications .

Healthcare: Anti-inflammatory and Anticancer Research

Finally, in healthcare research, the anti-inflammatory and potential anticancer activities of phenolic acids are of great interest. 5-Hydroxy-3-phenylbenzoic acid could be studied for its effects on inflammatory pathways and its ability to inhibit the proliferation of cancer cells, leading to the development of novel therapeutic agents .

安全和危害

未来方向

5-Hydroxy-3-phenylbenzoic acid can be used in the discovery of new series of BRD4(1) inhibitors using protein-ligand docking and structure-guided design . It can also be used in the biological study of preparation and identification of hydroxybenzoic acids as lactate receptor agonists and antilipolytics .

作用机制

Target of Action

As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects .

Mode of Action

Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition .

Biochemical Pathways

5-Hydroxy-3-phenylbenzoic acid, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The downstream effects of these interactions can lead to changes in the production of other metabolites.

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-3-phenylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

3-hydroxy-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBISYENZHRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688498 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3-phenylbenzoic acid | |

CAS RN |

35489-88-4 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)